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Compound of Interest

Compound Name:
6-chloro-N-methyl-3-nitropyridin-2-

amine

Cat. No.: B1310508 Get Quote

An In-depth Technical Guide to 6-chloro-N-methyl-3-nitropyridin-2-amine

This technical guide provides a comprehensive overview of 6-chloro-N-methyl-3-nitropyridin-
2-amine, a key chemical intermediate in the development of pharmacologically active

compounds. The guide details its chemical identity, synthesis protocols, and its role as a

precursor to kinase inhibitors, with a focus on its application in targeting the MPS1 kinase

involved in the spindle assembly checkpoint pathway.

Chemical Identity
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 6-
chloro-N-methyl-3-nitropyridin-2-amine.[1] It is recognized by a variety of synonyms across

different chemical databases and suppliers.
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Identifier Type Value

IUPAC Name 6-chloro-N-methyl-3-nitropyridin-2-amine

CAS Number 33742-70-0

PubChem CID 10750094

Molecular Formula C6H6ClN3O2

Molecular Weight 187.58 g/mol

Synonyms

2-METHYLAMINO-3-NITRO-6-

CHLOROPYRIDINE, 6-Chloro-2-(N-

methylamino)-3-nitropyridine, 2-Pyridinamine, 6-

chloro-N-methyl-3-nitro-

Synthesis and Experimental Protocols
The synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine is typically achieved through the

nucleophilic aromatic substitution of a di-chlorinated pyridine precursor. A representative

synthetic workflow is outlined below.
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Synthesis of 2,6-dichloro-3-nitropyridine

Synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine

2,6-Dichloropyridine

Nitration
(H2SO4, HNO3)

2,6-dichloro-3-nitropyridine

2,6-dichloro-3-nitropyridine

Amination
(Methylamine)

6-chloro-N-methyl-3-nitropyridin-2-amine
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A representative synthetic workflow for 6-chloro-N-methyl-3-nitropyridin-2-amine.

Experimental Protocol: Synthesis of 2,6-dichloro-3-
nitropyridine
A common precursor for the target compound is 2,6-dichloro-3-nitropyridine. A typical synthesis

protocol involves the nitration of 2,6-dichloropyridine.[2]
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Materials:

2,6-Dichloropyridine

Concentrated Sulfuric Acid (H₂SO₄)

Concentrated Nitric Acid (HNO₃, 98%)

Ice water

Procedure:

In a suitable reaction vessel, slowly add 25.0 g (0.168 mole) of 2,6-dichloropyridine to

concentrated sulfuric acid under constant stirring at 20–25 °C.

To this solution, slowly add 75.0 g of concentrated nitric acid (98.0%), ensuring the reaction

temperature is maintained below 50 °C.

After the addition is complete, heat the mixture to 100–105 °C for 5 hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture to 50 °C and pour it into ice water.

Filter the resulting precipitate and wash it with water.

Dry the collected solid to yield 2,6-dichloro-3-nitropyridine.

Experimental Protocol: Synthesis of 6-chloro-N-methyl-
3-nitropyridin-2-amine
The synthesis of the title compound can be achieved by the regioselective amination of 2,6-

dichloro-3-nitropyridine with methylamine. The following is a representative protocol adapted

from the synthesis of the analogous 2-amino-6-chloro-3-nitropyridine.[3][4] The nitro group at

the 3-position strongly activates the C2 position for nucleophilic attack, leading to the

preferential substitution of the chlorine at this position.[5]

Materials:
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2,6-dichloro-3-nitropyridine

Methylamine solution (e.g., 40% in water or in an appropriate solvent)

An appropriate solvent (e.g., isopropanol or methanol)

Procedure:

Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as isopropanol in a reaction

flask.

With stirring, add a molar excess of methylamine solution to the flask at room temperature

(20–30 °C).

Continue stirring the reaction mixture at room temperature for an extended period (e.g., 24

hours).

Monitor the reaction for the disappearance of the starting material by TLC or gas

chromatography.

Upon completion, the product may precipitate from the solution. If so, it can be collected by

filtration.

If the product does not precipitate, the solvent can be removed under reduced pressure, and

the resulting solid can be purified by recrystallization or column chromatography.

Biological Activity and Applications
6-chloro-N-methyl-3-nitropyridin-2-amine serves as a crucial building block in the synthesis

of various biologically active molecules, particularly kinase inhibitors. Its derivatives have been

investigated for their potential to inhibit kinases involved in cell cycle regulation and signaling

pathways.

A notable application is in the development of inhibitors for Monopolar Spindle 1 (MPS1)

kinase, a key regulator of the spindle assembly checkpoint.[6] A derivative, N-(6-chloro-3-

nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, has been synthesized and

evaluated for its inhibitory activity against a panel of kinases.[6]
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Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of N-(6-chloro-3-nitropyridin-2-

yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine against selected kinases.[6]

Kinase Target IC₅₀ (nM)

MPS1 >10000

MAPKAPK2 >10000

p70S6Kβ (S6K2) 444

While this specific derivative did not show high potency against MPS1, it demonstrated

moderate activity against p70S6Kβ, highlighting the potential of this chemical scaffold in

developing selective kinase inhibitors.[6]

Experimental Protocol: In Vitro Kinase Assay
The inhibitory potency of the derivative was determined using a radiometric HotSpot® kinase

assay. The general workflow for such an assay is depicted below.
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A generalized workflow for an in vitro radiometric kinase assay.

Procedure Overview:

The kinase, a suitable substrate, and the test compound (at various concentrations) are

combined in a reaction buffer.

The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]-ATP).

The reaction is allowed to proceed for a defined period at a controlled temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1310508?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The reaction is terminated, typically by the addition of an acid or a chelating agent.

The phosphorylated substrate is separated from the unreacted ATP, often by spotting the

reaction mixture onto a filter membrane that binds the substrate.

The amount of radioactivity incorporated into the substrate is quantified using a scintillation

counter.

The percentage of inhibition at each compound concentration is calculated, and the IC₅₀

value is determined by fitting the data to a dose-response curve.

Signaling Pathway Involvement
MPS1 is a critical serine/threonine kinase that plays a central role in the Spindle Assembly

Checkpoint (SAC), a major cell cycle control mechanism that ensures the fidelity of

chromosome segregation during mitosis.[7][8] The SAC prevents the premature separation of

sister chromatids by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C) until all

chromosomes are properly attached to the mitotic spindle.[7][8]

The signaling cascade of the MPS1-mediated Spindle Assembly Checkpoint is complex,

involving the recruitment and activation of several checkpoint proteins at the kinetochores of

unattached chromosomes.
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Simplified signaling pathway of the MPS1-mediated Spindle Assembly Checkpoint.
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In this pathway, active MPS1 kinase at the kinetochores of unattached chromosomes

phosphorylates the protein KNL1. This phosphorylation event initiates a cascade that leads to

the recruitment of other checkpoint proteins, including Bub1 and Mad1. The Mad1-Mad2

complex at the kinetochore then catalyzes the conformational change of cytosolic Mad2 from

an open to a closed conformation. This "activated" Mad2, along with BubR1 and Bub3, binds to

Cdc20 to form the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the APC/C,

thereby preventing the ubiquitination and subsequent degradation of securin and cyclin B,

which are required for the onset of anaphase. This checkpoint remains active until all

chromosomes are properly attached to the mitotic spindle, at which point MPS1 activity at the

kinetochores is silenced, leading to the disassembly of the MCC and the activation of the

APC/C to allow for sister chromatid separation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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